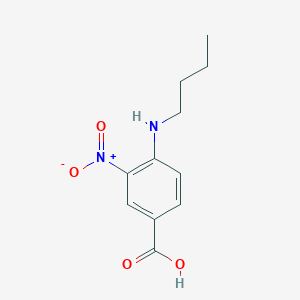

4-(Butylamino)-3-nitrobenzoic acid

説明

Structure

3D Structure

特性

IUPAC Name |

4-(butylamino)-3-nitrobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O4/c1-2-3-6-12-9-5-4-8(11(14)15)7-10(9)13(16)17/h4-5,7,12H,2-3,6H2,1H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PATRMRVHZVOHEB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNC1=C(C=C(C=C1)C(=O)O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10385259 | |

| Record name | 4-(butylamino)-3-nitrobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10385259 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

120321-65-5 | |

| Record name | 4-(butylamino)-3-nitrobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10385259 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of 4 Butylamino 3 Nitrobenzoic Acid

Established Synthetic Routes to 4-(Butylamino)-3-nitrobenzoic Acid and Related Isomers

The synthesis of this compound can be achieved through several strategic pathways, primarily involving the carefully orchestrated introduction of the nitro and butylamino groups onto a benzene (B151609) ring precursor.

Nitration and Nucleophilic Substitution Strategies

A primary route to this class of compounds involves the nitration of a suitable benzoic acid derivative, followed by nucleophilic aromatic substitution. The directing effects of the substituents on the aromatic ring are crucial in this approach. The carboxyl group is a deactivating, meta-directing group, while the amino group is an activating, ortho-, para-directing group.

A common strategy begins with 4-chlorobenzoic acid. This precursor is nitrated using a mixture of nitric acid and sulfuric acid to introduce a nitro group at the position ortho to the amino group (and meta to the carboxyl group), yielding 4-chloro-3-nitrobenzoic acid. prepchem.comguidechem.comprepchem.com Subsequent reaction with butylamine (B146782), where the amine acts as a nucleophile, displaces the chlorine atom to form the final product, this compound. A similar method has been patented for the synthesis of the N-methyl analogue using methylamine (B109427). google.com

Table 1: Example Conditions for Nitration of 4-Chlorobenzoic Acid

| Reactants | Reagents | Solvent | Temperature | Yield | Reference |

|---|---|---|---|---|---|

| 4-Chlorobenzoic Acid | Mixed Acid (HNO₃/H₂SO₄) | 1,2-Dichloroethane | 40°C | 96.8% | prepchem.com |

An alternative approach involves the reductive amination of a suitable precursor. For example, the related compound ethyl 4-(butylamino)benzoate can be synthesized via the reaction of ethyl p-nitrobenzoate with n-butyraldehyde in the presence of a reducing agent like zinc powder. 2017erp.com While this produces the non-nitrated analogue, a subsequent nitration step could be envisioned, although controlling the regioselectivity would be challenging due to the strongly activating butylamino group.

Hydrolysis-Based Synthetic Pathways

The most direct and frequently cited method for the final preparation of this compound is the hydrolysis of its corresponding ester, typically the ethyl ester. nih.gov This method is also employed for a variety of N-substituted analogues. nih.govresearchgate.net

The synthesis involves refluxing the precursor, ethyl 4-(butylamino)-3-nitrobenzoate, with a base such as potassium hydroxide (B78521) (KOH) in a solvent system like aqueous ethanol (B145695). nih.govnih.gov After the reaction is complete, the ethanol is removed, and the mixture is acidified with a strong acid (e.g., HCl). This protonates the carboxylate salt, causing the desired carboxylic acid to precipitate out of the aqueous solution as a solid product, which can then be purified by recrystallization. nih.govnih.gov

General Hydrolysis Reaction:

Starting Material: Ethyl 4-(butylamino)-3-nitrobenzoate

Reagents: Potassium Hydroxide (KOH), Hydrochloric Acid (HCl)

Solvent: Aqueous Ethanol

Conditions: Reflux for several hours

Outcome: Precipitation of this compound upon acidification. nih.govnih.gov

Oxidative C-C Bond Cleavage Approaches

The formation of a benzoic acid derivative through the oxidation of a benzylic carbon is a fundamental transformation in organic synthesis. This strategy can be applied to prepare this compound from a precursor such as 4-(butylamino)-3-nitrotoluene.

This approach involves the use of strong oxidizing agents, like potassium permanganate (B83412) (KMnO₄), to cleave the C-C bond of the alkyl side chain, converting it into a carboxylic acid. A documented example of this strategy is the synthesis of 4-chloro-3-nitrobenzoic acid from 4-chloro-3-nitrotoluene, which proceeds with high yield. guidechem.com While this method is effective, the conditions are harsh and may not be compatible with all functional groups. The presence of the butylamino group would likely require a protection strategy to prevent oxidation. Modern methods for oxidative C-C bond cleavage utilize reagents like tert-butyl hydroperoxide (TBHP) or electrochemical approaches, which can offer milder reaction conditions. acs.orgacs.orgrsc.org

Derivatization Strategies and Synthesis of Analogues

The core structure of this compound allows for various derivatization reactions, enabling the synthesis of a wide range of analogues with modified properties.

Esterification Reactions (e.g., Methyl and Ethyl Esters)

Ester derivatives of this compound are key intermediates, particularly for the hydrolysis-based syntheses mentioned previously. The ethyl ester, ethyl 4-(butylamino)-3-nitrobenzoate, is a well-characterized compound. nih.gov

These esters are typically synthesized via Fischer esterification. This reaction involves heating the carboxylic acid in an excess of the desired alcohol (e.g., methanol (B129727) or ethanol) with a catalytic amount of a strong acid, such as sulfuric acid (H₂SO₄). bond.edu.au The reaction is an equilibrium process, and water is removed to drive it towards the ester product. For example, the synthesis of the methyl ester of the related 4-amino-3-nitrobenzoic acid has been shown to proceed efficiently in neat methanol with catalytic sulfuric acid. bond.edu.au

Table 2: Representative Fischer Esterification Conditions

| Carboxylic Acid | Alcohol | Catalyst | Time | Yield | Reference |

|---|---|---|---|---|---|

| 4-Amino-3-nitrobenzoic acid | Methanol | H₂SO₄ | 1 hour | Workable | bond.edu.au |

Synthesis of N-Substituted Butylamino Analogues

A variety of analogues with different N-substituents have been synthesized, demonstrating the versatility of the synthetic routes. These are typically prepared by adapting the nucleophilic substitution or hydrolysis pathways.

N-tert-Butyl: The synthesis of 4-(tert-butylamino)-3-nitrobenzoic acid is achieved by the hydrolysis of its ethyl ester precursor, ethyl 4-(tert-butylamino)-3-nitrobenzoate. nih.govresearchgate.net This precursor itself is synthesized by reacting ethyl 4-fluoro-3-nitrobenzoate with tert-butylamine. nih.gov

N-sec-Butyl: 4-(sec-Butylamino)-3-nitrobenzoic acid has been synthesized and its crystal structure reported, indicating a successful application of similar synthetic strategies. researchgate.net

N-Methyl: A patented method describes the synthesis of 4-(methylamino)-3-nitrobenzoic acid via the reaction of 4-chloro-3-nitrobenzoic acid with methylamine. google.com

N-Ethyl: While a specific synthesis for the N-ethyl analogue is not detailed in the provided references, its preparation can be readily inferred by substituting butylamine or methylamine with ethylamine (B1201723) in the established nucleophilic aromatic substitution protocols.

N-But-3-enyl: The successful synthesis and crystallographic characterization of 4-(but-3-enylamino)-3-nitrobenzoic acid further underscores the robustness of these synthetic methods for accommodating varied N-alkyl and N-alkenyl substituents. nih.gov

Table 3: Summary of Synthesized N-Substituted Analogues

| N-Substituent | Precursor Compound | Key Synthetic Step | Reference |

|---|---|---|---|

| tert-Butyl | Ethyl 4-(tert-butylamino)-3-nitrobenzoate | Hydrolysis | nih.govresearchgate.net |

| sec-Butyl | Not specified | Implied Hydrolysis | researchgate.net |

| Methyl | 4-Chloro-3-nitrobenzoic acid | Nucleophilic Substitution | google.com |

Formation of Heterocyclic Compounds Utilizing this compound as an Intermediate

Nitrobenzoic acid derivatives are well-established as crucial starting materials for the synthesis of a variety of heterocyclic scaffolds, many of which are of pharmacological interest. nih.govresearchgate.net this compound, as a member of this class, is a valuable intermediate for creating biologically active heterocyclic systems. nih.govresearchgate.net Research has demonstrated that derivatives of nitrobenzoic acid can be effectively used to produce compounds such as substituted benzimidazolones, benzimidazoles, and 1-substituted benzotriazole (B28993) carboxylic acids. nih.govresearchgate.net The strategic placement of the amino and nitro groups on the aromatic ring facilitates cyclization reactions to form these fused ring systems. Additionally, related intermediates have been used to synthesize 5-nitrothiophene derivatives which have shown antimicrobial properties. chemicalbook.com

Table 1: Heterocyclic Systems Derived from Nitrobenzoic Acid Intermediates

| Intermediate Class | Resulting Heterocyclic Compound | Reference |

|---|---|---|

| Nitrobenzoic Acid Derivatives | Substituted Benzimidazolones | nih.govresearchgate.net |

| Nitrobenzoic Acid Derivatives | Substituted Benzimidazoles | nih.govresearchgate.net |

| Nitrobenzoic Acid Derivatives | 1-Substituted Benzotriazole Carboxylic Acids | nih.govresearchgate.net |

The synthesis of this compound itself is typically achieved through the hydrolysis of its ester precursor, ethyl 4-(butylamino)-3-nitrobenzoate. nih.govresearchgate.net This reaction is commonly carried out by refluxing the ester with potassium hydroxide in an aqueous ethanol solution. nih.govnih.govnih.gov

Reaction Mechanism Studies in Derivatization Processes

The reactivity of this compound in derivatization processes is heavily influenced by its molecular geometry and intermolecular interactions, which have been elucidated through crystal structure studies. nih.govresearchgate.net

In the solid state, the molecule exhibits specific conformational features. The carboxyl and butylamino groups are nearly coplanar with the benzene ring to which they are attached. nih.govresearchgate.net However, the nitro group is consistently found to be slightly twisted out of the plane of the benzene ring. nih.govresearchgate.net This twisting, indicated by dihedral angles between the nitro group and the benzene ring, can affect the electronic communication between the nitro group and the aromatic system, thereby influencing its reactivity. researchgate.net

A significant feature influencing its reaction mechanisms is the presence of strong hydrogen bonds. An intramolecular N—H⋯O hydrogen bond is consistently observed between the hydrogen of the butylamino group and an oxygen atom of the adjacent nitro group, which forms a stable six-membered ring structure known as an S(6) ring motif. nih.govresearchgate.netnih.gov This interaction can decrease the reactivity of the N-H proton and influence the orientation of the butylamino group.

Furthermore, intermolecular hydrogen bonds play a critical role in the crystal packing and can affect reactions in the solid state or in concentrated solutions. Molecules of 4-(tert-butylamino)-3-nitrobenzoic acid, a closely related compound, are linked into dimers by O—H⋯O hydrogen bonds between their carboxylic acid groups, forming a characteristic R2(2)(8) graph-set motif. nih.govresearchgate.net These dimers are further connected by C—H⋯O interactions, creating a three-dimensional network. nih.govresearchgate.net In the crystal structure of this compound, π–π stacking interactions are also observed between the benzene rings of adjacent molecules, further stabilizing the structure. nih.govresearchgate.net

Table 2: Key Structural Features and Intermolecular Interactions of this compound and Related Compounds

| Structural Feature | Description | Reference |

|---|---|---|

| Molecular Geometry | Carboxyl and butylamino groups are almost coplanar with the benzene ring. | nih.govresearchgate.net |

| The nitro group is slightly twisted away from the benzene ring. | nih.govresearchgate.net | |

| Intramolecular H-Bonding | An N—H⋯O hydrogen bond creates an S(6) ring motif. | nih.govresearchgate.netnih.gov |

| Intermolecular H-Bonding | O—H⋯O hydrogen bonds link molecules into dimers with an R2(2)(8) motif. | nih.govresearchgate.netnih.gov |

| C—H⋯O contacts link adjacent dimers. | nih.govresearchgate.net |

| Other Interactions | π–π stacking interactions are observed between parallel benzene rings. | nih.govresearchgate.net |

Advanced Structural Elucidation and Solid State Chemistry of 4 Butylamino 3 Nitrobenzoic Acid

Spectroscopic Characterization for Structural Identification

NMR spectroscopy is instrumental in identifying the carbon-hydrogen framework of a molecule. For 4-(butylamino)-3-nitrobenzoic acid, ¹H NMR would confirm the substitution pattern on the benzene (B151609) ring and the identity of the butylamino group. The aromatic region would show three distinct signals corresponding to the three protons on the benzene ring. The proton ortho to the carboxylic acid group and meta to the amino group would likely appear as a doublet, the proton meta to both the carboxylic acid and amino group as a doublet of doublets, and the proton ortho to the amino group and meta to the carboxylic acid as a doublet. The butyl group would present characteristic signals in the aliphatic region of the spectrum.

Table 1: Expected ¹H NMR Signals for this compound

| Protons | Expected Chemical Shift (ppm) | Expected Multiplicity |

|---|---|---|

| Aromatic-H | ~7.0 - 8.5 | Doublet, Doublet of Doublets |

| Amine N-H | Variable | Broad Singlet |

| Methylene (-CH₂-) adjacent to N | ~3.2 - 3.4 | Triplet or Quartet |

| Methylene (-CH₂CH₂CH₂CH₃) | ~1.4 - 1.7 | Multiplet |

| Methylene (-CH₂CH₂CH₂CH₃) | ~1.3 - 1.5 | Multiplet |

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the vibrations of their bonds. The IR spectrum of this compound would be expected to show characteristic absorption bands for the N-H bond of the secondary amine, the O-H and C=O bonds of the carboxylic acid group, and the N-O bonds of the nitro group.

Table 2: Expected IR Absorption Bands for this compound

| Functional Group | Bond | Characteristic Absorption (cm⁻¹) |

|---|---|---|

| Carboxylic Acid | O-H stretch | 2500-3300 (broad) |

| Carboxylic Acid | C=O stretch | 1680-1710 |

| Secondary Amine | N-H stretch | 3300-3500 |

| Nitro Group | N-O asymmetric stretch | 1500-1550 |

| Nitro Group | N-O symmetric stretch | 1345-1385 |

Mass spectrometry provides information about the mass-to-charge ratio of a molecule, thereby confirming its molecular weight. The molecular formula for this compound is C₁₁H₁₄N₂O₄, which corresponds to a molecular weight of 238.24 g/mol . nih.gov Electron Ionization (EI) mass spectrometry would be expected to show a molecular ion peak (M⁺) at m/z 238. Techniques like Electrospray Ionization (ESI) would likely show a protonated molecular ion [M+H]⁺ at m/z 239.

Single-Crystal X-ray Diffraction Analysis

Single-crystal X-ray diffraction provides the most definitive structural information, revealing precise bond lengths, bond angles, and the three-dimensional arrangement of molecules in the crystal lattice.

The crystal structure of this compound shows an asymmetric unit comprising four crystallographically independent molecules (designated A, B, C, and D), all of which have similar geometries. nih.gov

Key conformational features include:

Butylamino Side Chain: In each of the four independent molecules, the butylamino side chain adopts an extended conformation. nih.goviucr.org

Group Planarity: The carboxyl and butylamino groups are observed to be nearly coplanar with the benzene ring to which they are attached. nih.goviucr.org

Nitro Group Orientation: The nitro group is slightly twisted out of the plane of the benzene ring. nih.gov The degree of this twist varies slightly among the four independent molecules. nih.gov

Table 3: Dihedral Angle Between the Nitro Group and Benzene Ring in the Four Independent Molecules

| Molecule | Dihedral Angle (°) |

|---|---|

| A | 13.79 (10) |

| B | 10.39 (10) |

| C | 5.88 (10) |

| D | 9.52 (10) |

Data sourced from Acta Crystallographica Section E, 2009. nih.gov

A significant feature of the molecular structure is the presence of an intramolecular hydrogen bond in each of the four independent molecules. nih.goviucr.org This bond forms between the hydrogen atom of the butylamino group (N-H) and one of the oxygen atoms of the adjacent nitro group. nih.govresearchgate.netchemicalbook.com This interaction creates a stable six-membered ring, which is described in graph-set notation as an S(6) ring motif. nih.govresearchgate.net This intramolecular hydrogen bond plays a crucial role in stabilizing the observed conformation of the molecule, particularly the near coplanarity of the amino and nitro groups with the benzene ring.

Intermolecular Interactions and Crystal Packing Motifs

The crystal structure of this compound is characterized by a rich tapestry of intermolecular interactions, including hydrogen bonds and other weaker contacts, which collectively assemble the molecules into a stable three-dimensional framework. nih.gov

A prominent feature is the formation of O—H···O hydrogen bond dimers . In these arrangements, the carboxylic acid groups of two adjacent molecules interact, creating a robust centrosymmetric R(8) ring motif. nih.govnih.gov This dimerization is a common feature in carboxylic acids and serves as a primary organizing force in the crystal packing.

Beyond the strong hydrogen bond dimers, the crystal structure is further stabilized by a network of weaker C—H···O contacts . These interactions involve hydrogen atoms from the butyl group and the aromatic ring acting as donors to the oxygen atoms of the nitro and carboxyl groups of neighboring molecules. nih.govnih.govnih.gov These contacts help to link the primary hydrogen-bonded dimers into more extended chains and sheets. nih.govnih.gov

π–π stacking interactions also play a significant role in the crystal packing of this compound. nih.gov In the asymmetric unit, the benzene rings of adjacent molecules stack in a parallel fashion, with centroid-to-centroid distances of approximately 3.62 Å and 3.66 Å. nih.goviucr.org These interactions are indicative of attractive forces between the aromatic systems, further contributing to the cohesion of the crystal lattice.

Collectively, these varied intermolecular forces—from the strong O—H···O hydrogen bond dimers to the more subtle C—H···O, π–π, and C—H···π interactions—create a complex and highly organized solid-state structure for this compound. nih.gov

Table 1: Intermolecular Interaction Data for this compound

| Interaction Type | Donor | Acceptor | Distance (Å) | Graph Set Motif |

| O—H···O Hydrogen Bond | Carboxyl O-H | Carboxyl C=O | - | R(8) |

| C—H···O Contact | C-H | Nitro/Carboxyl O | - | - |

| π–π Stacking | Benzene Ring Centroid | Benzene Ring Centroid | 3.6197(11), 3.6569(11) | - |

| C—H···π Interaction | C-H | Benzene Ring | - | - |

Analysis of Disorder Phenomena within Crystal Structures

In the crystallographic analysis of related isomers, such as 4-(sec-butylamino)-3-nitrobenzoic acid, instances of rotational disorder within the butylamino group have been observed. nih.govnih.gov This phenomenon arises when the flexible butyl group adopts multiple conformations within the crystal lattice, leading to an averaging of electron density in the diffraction data.

Specifically, in one of the crystallographically independent molecules (Molecule A) of 4-(sec-butylamino)-3-nitrobenzoic acid, the butylamino group exhibits disorder corresponding to an approximate 180° rotation about the N—C(H) bond. nih.govnih.gov This results in two distinct sites for the terminal part of the butyl chain, with refined occupancies of 0.722(6) and 0.278(6). nih.govnih.gov

A more complex disorder is observed in the second independent molecule (Molecule B). nih.govnih.gov In addition to the rotational disorder about the N—C(H) bond, there is further rotational disorder around the C(H)—C(H₂) bond. nih.govnih.gov This results in a more complicated distribution of electron density, which has been modeled with three components having a refined occupancy ratio of 0.42:0.35:0.23. nih.govnih.gov

Such disorder is a reflection of the conformational flexibility of the sec-butyl group and the relatively flat potential energy surface for rotation around these single bonds. The presence of multiple, energetically similar conformations allows the group to be "frozen" in different orientations within the crystal structure at the temperature of data collection. It is important to note that while this disorder is present in the sec-butyl isomer, detailed crystallographic studies on this compound itself have not explicitly reported this type of rotational disorder. nih.gov

Crystallographic Studies of Related Butylamino-Nitrobenzoic Acid Isomers

The solid-state structures of isomers of this compound, specifically 4-(tert-butylamino)-3-nitrobenzoic acid and 4-(sec-butylamino)-3-nitrobenzoic acid, have been elucidated by single-crystal X-ray diffraction, providing valuable comparative insights into the effects of butyl group isomerism on crystal packing. nih.govnih.govnih.govnih.gov

4-(tert-Butylamino)-3-nitrobenzoic acid: The crystal structure of 4-(tert-butylamino)-3-nitrobenzoic acid reveals that the molecules are linked into centrosymmetric dimers through O—H···O hydrogen bonds, forming an R(8) ring motif. nih.govnih.gov These dimers are further connected by C—H···O contacts, creating chains that propagate through the crystal lattice. nih.govnih.gov An intramolecular N—H···O hydrogen bond is also present, which generates an S(6) ring motif. nih.govnih.gov The crystal packing is further consolidated by short intermolecular O···O contacts. nih.govnih.govresearchgate.net

4-(sec-Butylamino)-3-nitrobenzoic acid: The asymmetric unit of 4-(sec-butylamino)-3-nitrobenzoic acid contains two crystallographically independent molecules, designated A and B. nih.govnih.gov Both molecules form intramolecular N—H···O hydrogen bonds, creating S(6) ring motifs. nih.govnih.gov Similar to the tert-butyl isomer, intermolecular O—H···O hydrogen bonds link the molecules into centrosymmetric dimers with R(8) ring motifs. nih.govnih.gov The crystal structure is also stabilized by weak intermolecular C—H···O interactions. nih.govnih.gov A notable feature of this structure is the presence of rotational disorder in the sec-butylamino group in both independent molecules. nih.govnih.gov

The comparison of these isomers highlights how the seemingly subtle change in the butyl group's connectivity can influence the details of the crystal packing, including the presence of disorder, while retaining the fundamental hydrogen bonding motifs common to this class of compounds.

Table 2: Crystallographic Data for Butylamino-Nitrobenzoic Acid Isomers

| Compound | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | V (ų) | Z |

| This compound | C₁₁H₁₄N₂O₄ | Monoclinic | P2₁/c | 14.5188(6) | 13.8801(6) | 22.5694(9) | 90.233(2) | 4548.2(3) | 16 |

| 4-(tert-Butylamino)-3-nitrobenzoic acid | C₁₁H₁₄N₂O₄ | Monoclinic | C2/m | 20.8125(15) | 6.7412(5) | 8.0793(5) | 90.863(6) | 1133.41(14) | 4 |

| 4-(sec-Butylamino)-3-nitrobenzoic acid | C₁₁H₁₄N₂O₄ | Monoclinic | P2₁/c | 6.9722(4) | 15.7250(8) | 21.8111(11) | 101.896(3) | 2340.0(2) | 8 |

Computational Chemistry and Molecular Modeling of 4 Butylamino 3 Nitrobenzoic Acid

Density Functional Theory (DFT) for Electronic Structure Analysis and Molecular Geometry Optimization

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and geometry of molecules. For 4-(Butylamino)-3-nitrobenzoic acid, crystallographic studies have provided a foundational understanding of its three-dimensional structure, which can be further refined and analyzed using DFT.

In its solid state, the asymmetric unit of this compound contains four crystallographically independent molecules (A, B, C, and D) that exhibit similar geometries. nih.gov Key structural features observed include:

Conformation: The butylamino side chain is consistently found in an extended conformation. nih.gov

Planarity: The carboxyl and butylamino groups are nearly coplanar with the benzene (B151609) ring to which they are attached. nih.gov

Nitro Group Orientation: The nitro group is slightly twisted out of the plane of the benzene ring. The dihedral angle between the nitro group and the benzene ring varies for each of the four independent molecules: 13.79 (10)° in molecule A, 10.39 (10)° in molecule B, 5.88 (10)° in molecule C, and 9.52 (10)° in molecule D. nih.gov

Intermolecular Interactions: The crystal packing is stabilized by a network of intermolecular O—H⋯O and C—H⋯O hydrogen bonds, as well as C—H⋯π interactions. nih.gov Notably, the benzene rings of molecules A, B, and C are stacked in a parallel fashion, with centroid-centroid distances of 3.6197 (11) Å and 3.6569 (11) Å, which is indicative of π–π stacking interactions. nih.gov An intramolecular N—H⋯O hydrogen bond is also present in each molecule. nih.gov

These experimentally determined parameters provide excellent benchmarks for DFT-based geometry optimization. Computational chemists can use this data to validate their choice of functional and basis set, ensuring that the theoretical model accurately represents the real-world molecule. Once validated, DFT calculations can provide further insights into the electronic properties, such as the distribution of electron density, the energies of the frontier molecular orbitals (HOMO and LUMO), and the molecular electrostatic potential. This information is crucial for understanding the reactivity of the molecule and its potential to interact with other molecules.

A structurally similar compound, 4-tert-Butylamino-3-nitrobenzoic acid, has also been studied. nih.gov In this molecule, an intramolecular N—H⋯O hydrogen bond forms an S(6) ring motif. nih.gov The crystal packing of this related compound is characterized by O—H⋯O hydrogen bonds that create dimers. nih.gov

Table 1: Selected Crystallographic Data for this compound

| Parameter | Value |

| Molecular Formula | C₁₁H₁₄N₂O₄ |

| Molecular Weight | 238.24 |

| Crystal System | Monoclinic |

| a | 14.5188 (6) Å |

| b | 13.8801 (6) Å |

| c | 22.5694 (9) Å |

| β | 90.233 (2)° |

| Volume | 4548.2 (3) ų |

| Z | 16 |

Data sourced from crystallographic information file. nih.gov

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. walisongo.ac.id This method is widely used in drug discovery to screen potential drug candidates against biological targets like enzymes and proteins.

SARS-CoV-2 Protease

The main protease (Mpro or 3CLpro) of SARS-CoV-2 is a critical enzyme in the viral life cycle, making it a prime target for antiviral drug development. nih.govmdpi.com Molecular docking studies are instrumental in identifying small molecules that can bind to the active site of Mpro and inhibit its function. chemrxiv.org The binding of inhibitors to Mpro can block the processing of viral polyproteins, thus halting viral replication. mdpi.com Successful binding often involves the formation of hydrogen bonds and hydrophobic interactions with key residues in the active site, such as HIS41 and GLU166. nih.govchemrxiv.org While specific docking studies for this compound against SARS-CoV-2 protease are not widely published, its structural features suggest it could be a candidate for such investigations. Its aromatic ring, hydrogen bond donors (amino and carboxyl groups), and hydrogen bond acceptor (nitro and carboxyl groups) could potentially interact with the active site of the protease.

KDM4 Proteins

Lysine demethylases (KDMs), particularly the KDM4 subfamily (KDM4A-E), are epigenetic regulators that have emerged as promising targets in cancer therapy. nih.govmdpi.com These enzymes are often overexpressed in various cancers, and their inhibition can lead to cell cycle arrest and cell death. nih.gov Small molecule inhibitors of KDM4 proteins are actively being sought. mdpi.com Given the structural similarities of this compound to known KDM4 inhibitors, which often feature a scaffold that can chelate the active site metal ion, it represents a molecule of interest for potential KDM4 inhibition. nih.gov For instance, caffeic acid has been identified as an inhibitor of KDM4C. mdpi.com

Predictive ADMET Profiling in a Research Context

In the early stages of drug discovery, it is crucial to assess the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a compound. Computational, or in silico, ADMET profiling allows for the early identification of potential liabilities that could lead to late-stage attrition.

Pharmacological and Biological Activities of 4 Butylamino 3 Nitrobenzoic Acid and Its Derivatives

General Therapeutic Potential and Lead Compound Exploration in Drug Development

Nitrobenzoic acid derivatives are recognized as crucial intermediates in the synthesis of a wide array of heterocyclic compounds with significant pharmacological interest. nih.govpreprints.org The presence of both an amino and a nitro functional group on the benzoic acid scaffold provides a versatile platform for chemical modifications, making these compounds valuable starting points in the development of new drugs. nbinno.com The structural framework of 4-(butylamino)-3-nitrobenzoic acid, featuring a butylamino group, a nitro group, and a carboxylic acid on a benzene (B151609) ring, offers multiple sites for chemical derivatization. This allows for the systematic exploration of structure-activity relationships, a fundamental process in optimizing a lead compound's efficacy and selectivity.

The synthesis of biologically active heterocyclic scaffolds can be conveniently achieved using nitrobenzoic acid intermediates. scilit.com Researchers have synthesized this compound as an intermediate, highlighting its role as a building block for more complex molecules with potential therapeutic applications. nih.gov The exploration of such derivatives is a key strategy in identifying novel lead compounds for various disease targets.

Antimicrobial Efficacy and Mechanisms of Action

While direct studies on the antimicrobial properties of this compound are not extensively documented, the broader class of nitroaromatic compounds has demonstrated significant antimicrobial activity. encyclopedia.pub

Inhibition of Bacterial Growth (e.g., Escherichia coli, Staphylococcus aureus)

Nitroaromatic compounds have been investigated for their antibacterial effects against a range of pathogens. encyclopedia.pub For instance, the related compound, 4-amino-3-nitrobenzoic acid, has shown antimicrobial properties, which are thought to arise from interference with nucleic acid synthesis. nbinno.com Other nitro-containing compounds have also been explored for their activity against clinically relevant bacteria. Esters of nitrobenzoic acid, particularly 3,5-dinitrobenzoate (B1224709) derivatives, have shown notable activity against Mycobacterium tuberculosis. nih.gov While this does not directly implicate this compound, it underscores the potential of the nitro-substituted benzoic acid scaffold in antimicrobial research.

Modulation of Molecular Targets (e.g., KDM4 Proteins)

Lysine demethylases (KDMs), such as the KDM4 family, are emerging as important targets in epigenetic drug discovery, particularly in oncology. nih.govnih.gov While there is no specific research linking this compound to KDM4 inhibition, other benzoic acid derivatives have been investigated for this purpose. For example, a series of 3-((2-benzoylhydrazono)methyl)benzoic acids showed slight inhibition of KDM4A. nih.gov Furthermore, 3-amino-4-pyridinecarboxylic acid derivatives have been reported as KDM4 inhibitors. acs.org These findings suggest that the benzoic acid scaffold can be adapted to target KDM enzymes, although specific studies on the butylamino-nitro derivative are lacking.

The following table summarizes the inhibitory activity of some benzoic acid derivatives against KDM4A.

| Compound Series | Screening Concentration | Observed KDM4A Inhibition | Reference |

| 3-((2-benzoylhydrazono)methyl)benzoic acids | 20 µM | Slight inhibition | nih.gov |

| 3-((2-hydrazono)methyl)benzoic acids | 20 µM | Generally detrimental to activity | nih.gov |

This table presents data for related benzoic acid derivatives, not this compound.

Anti-Inflammatory and Analgesic Properties

The potential anti-inflammatory and analgesic activities of this compound have not been directly established in published studies. However, research on related nitrobenzoic acid derivatives suggests that this class of compounds may possess such properties. For instance, derivatives of 4-amino-3-nitrobenzoic acid are considered significant in the development of anti-inflammatory and analgesic medications. nbinno.com

Studies on other nitro-containing compounds have demonstrated anti-inflammatory and analgesic effects. For example, a series of (2S,3S)-2-(4-isopropylbenzyl)-2-methyl-4-nitro-3-phenylbutanals and their corresponding carboxylic acid analogs have shown potent anti-inflammatory and analgesic activities in both in vitro and in vivo models. nih.gov Similarly, some 6-aryl-4-substituted benzylidene/furfurylidene pyridazin(2H)-3-one derivatives containing a nitrophenyl group have exhibited significant analgesic and anti-inflammatory properties. scielo.br These findings highlight the potential of the nitro-pharmacophore in the design of anti-inflammatory and analgesic agents.

The table below shows the in vivo anti-inflammatory activity of selected related compounds.

| Compound | Dose | Inhibition of Carrageenan-induced Paw Edema (%) | Time Point | Reference |

| 17c | Not Specified | 72 | 1h | nih.gov |

| 76 | 2h | nih.gov | ||

| 80 | 3h | nih.gov | ||

| 17i | Not Specified | 64 | 1h | nih.gov |

| 73 | 2h | nih.gov | ||

| 78 | 3h | nih.gov |

This table presents data for related benzothiazole (B30560) derivatives, not this compound.

Enzymatic Inhibition Studies (e.g., Trans-sialidase in Trypanosoma cruzi)

A significant area of research for nitrobenzoic acid derivatives is their potential as enzyme inhibitors. A notable example is the inhibition of trans-sialidase from Trypanosoma cruzi (TcTS), the parasite responsible for Chagas disease. nbinno.comnih.gov This enzyme is a key virulence factor for the parasite and has no human equivalent, making it an attractive drug target. nih.gov

A study identified the closely related compound, 4-amino-3-nitrobenzoic acid , as a potent inhibitor of TcTS, demonstrating 77% inhibition in enzymatic assays. nbinno.comnih.gov This finding is significant as it suggests that the 4-amino-3-nitrobenzoic acid core structure is a promising scaffold for the development of new anti-Chagasic drugs. Further research has indicated that molecules containing -NH2, -OH, and -COOH groups on an aromatic ring are particularly effective for developing new and potent trans-sialidase inhibitors due to their key interactions with the enzyme's active site. nih.gov

The inhibitory activity of 4-amino-3-nitrobenzoic acid against TcTS is a key finding that warrants further exploration of its derivatives, including this compound, for this therapeutic target.

| Compound | Target Enzyme | Inhibition (%) | Reference |

| 4-Amino-3-nitrobenzoic acid | Trypanosoma cruzi trans-sialidase | 77 | nbinno.comnih.gov |

Investigation of Broader Biological Target Interactions

While this compound is primarily utilized as a synthetic intermediate in the creation of more complex heterocyclic compounds, research into its derivatives has revealed significant biological activities. nih.govchemicalbook.combldpharm.com These investigations offer valuable understanding of the potential biological targets and mechanisms of action for this class of molecules. The main focus of research on derivatives of this compound has been in the fields of antimicrobial and anti-tumor therapies.

Derivatives of this compound, especially those that include a coumarin (B35378) structure, have shown considerable antimicrobial capabilities. A notable study on 4-(alkylamino)-3-nitrocoumarins demonstrated powerful and selective action against a variety of microbial pathogens. researchgate.net A collection of nine 4-(alkylamino)-3-nitrocoumarins was tested against a panel of 24 bacterial and fungal strains, which included drug-resistant clinical isolates. The findings showed that these compounds had significant antimicrobial effects, with some exhibiting very high potency.

The antimicrobial action of these nitroaromatic compounds is frequently associated with the reductive bioactivation of the nitro group by microbial nitroreductases. nih.gov This process can result in the creation of reactive nitrogen species that can cause damage to cellular components such as DNA and proteins, ultimately leading to the death of the microbial cell. nih.gov

Another important area of study for compounds originating from this compound is their potential use as anti-cancer drugs. Research on 4-substituted-3-nitrobenzamide derivatives has yielded encouraging results against several cancer cell lines. nih.gov

In one such study, a range of new 4-substituted-3-nitrobenzamide derivatives were synthesized and tested for their effectiveness against HCT-116 (colon cancer), MDA-MB-435 (melanoma), and HL-60 (leukemia) cancer cells in a laboratory setting. nih.gov

| Compound Group | Cancer Cell Line | Activity Level | GI₅₀ (µM) |

|---|---|---|---|

| 4a | HCT-116, MDA-MB-435, HL-60 | Potent | 1.904 - 2.111 |

| 4g, 4l-4n | MDA-MB-435 | More Potent | 1.008 - 3.586 |

| 4g, 4l-4n | HL-60 | More Potent | 1.993 - 3.778 |

A suggested mechanism for the anti-tumor effects of these nitrobenzamide derivatives involves the metabolic reduction of the nitro group into a reactive nitroso intermediate within the tumor cells. nih.gov This intermediate is thought to be the component that actively kills the cancer cells.

One of the main biological targets identified for these nitroso derivatives is poly(ADP-ribose) polymerase (PARP). nih.gov It has been demonstrated that 4-iodo-3-nitrosobenzamide, which is derived from the corresponding nitrobenzamide, deactivates PARP by removing zinc from its zinc-finger domain. nih.gov PARP is an essential enzyme for DNA repair, and blocking its function can cause an accumulation of DNA damage, leading to programmed cell death (apoptosis) in cancer cells. nih.gov

Role As a Versatile Intermediate in Pharmaceutical and Heterocyclic Synthesis

Precursor in the Synthesis of Pharmacologically Active Heterocyclic Scaffolds

Nitrobenzoic acid derivatives, including 4-(butylamino)-3-nitrobenzoic acid, are well-established as crucial starting materials for the synthesis of various heterocyclic compounds that exhibit significant pharmacological activity. nih.govresearchgate.net The presence of the nitro and amino groups allows for cyclization reactions to form fused ring systems, which are common motifs in many drug molecules.

The synthesis of biologically active heterocyclic scaffolds is often facilitated by using nitrobenzoic acid intermediates. nih.govresearchgate.net For instance, this compound and its analogs, such as 4-(tert-butylamino)-3-nitrobenzoic acid and 4-(sec-butylamino)-3-nitrobenzoic acid, have been synthesized and characterized as intermediates for creating bioactive heterocycles. researchgate.netresearchgate.net These compounds are typically prepared through the hydrolysis of their corresponding ethyl esters. For example, this compound can be synthesized by refluxing ethyl 4-butylamino-3-nitro-benzoate with potassium hydroxide (B78521) in aqueous ethanol (B145695). nih.gov

The resulting substituted aminonitrobenzoic acid can then undergo further transformations. A key reaction is the reduction of the nitro group to an amine, creating a diamino-substituted benzoic acid derivative. This diamine is a classic precursor for the construction of benzimidazoles, a class of heterocyclic compounds with a broad spectrum of biological activities, including antimicrobial, antiviral, and anticancer properties. Furthermore, these intermediates are utilized in the synthesis of substituted benzimidazolones and 1-substituted benzotriazole (B28993) carboxylic acids. researchgate.net

The utility of these intermediates is highlighted in the following table, which summarizes the synthesis of various aminonitrobenzoic acid derivatives intended for use as precursors to heterocyclic systems.

| Precursor Compound | Base | Solvent | Reaction Condition | Resulting Intermediate | Reference |

| Ethyl 4-butylamino-3-nitro-benzoate | KOH | Aqueous Ethanol | Reflux for 3h | This compound | nih.gov |

| Ethyl 4-(tert-butylamino)-3-nitrobenzoate | KOH | Aqueous Ethanol | Reflux for 3h | 4-(tert-Butylamino)-3-nitrobenzoic acid | nih.govresearchgate.net |

These intermediates are valuable because the functional groups can be manipulated to build complex molecular architectures. The amino group can act as a nucleophile, while the carboxylic acid can undergo various coupling reactions, and the nitro group can be reduced to an amine to enable cyclization, leading to the formation of diverse heterocyclic scaffolds.

Applications in Drug Discovery and Development Pathways

The significance of this compound and related compounds in drug discovery extends from their role as simple building blocks to their integration into complex development pathways for new therapeutic agents. Derivatives of 4-amino-3-nitrobenzoic acid are considered essential intermediates in the synthesis of a variety of drugs, particularly noted in the development of anti-inflammatory and analgesic medications. nbinno.com

One of the key applications of these scaffolds is in the synthesis of benzotriazin-4(3H)-ones, which are important heterocyclic structures known for their pharmacological properties in areas such as anesthetics and antidepressants. nih.gov The traditional synthesis of these compounds often involves diazotization of 2-aminobenzamides, a process that can be problematic. The use of intermediates derived from aminonitrobenzoic acids provides alternative and potentially milder routes to these valuable scaffolds. nih.gov

Research has also pointed to the direct biological potential of derivatives. For example, 4-amino-3-nitrobenzoic acid has been identified as a potential inhibitor of the trans-sialidase enzyme of Trypanosoma cruzi, the parasite responsible for Chagas disease, showing a 77% inhibition in enzymatic assays. nbinno.com This highlights how intermediates in a synthetic pathway can themselves become objects of biological investigation, potentially leading to new therapeutic avenues.

The journey from a simple intermediate to a drug candidate is a multi-step process, as illustrated by the research into various bioactive molecules. The initial synthesis of a compound like this compound is a critical first step in a longer cascade of chemical modifications designed to produce a final molecule with the desired pharmacological profile.

Utility in Solution Phase Peptide Synthesis

While direct applications of this compound in peptide synthesis are not extensively documented, the broader class of aminobenzoic acids is recognized for its utility in this field. Specifically, related compounds such as 4-(butylamino)benzoic acid and 4-amino-3-nitrobenzoic acid are noted for their suitability in solution phase peptide synthesis. sigmaaldrich.cnsigmaaldrich.com

In solution phase peptide synthesis, these amino acid analogs can be incorporated into peptide chains to create peptidomimetics or to introduce specific structural features or functionalities. innovationsfonden.dk The process involves a series of coupling and deprotection steps to assemble a peptide chain in a solution. innovationsfonden.dk The presence of both an amino group and a carboxylic acid group allows these molecules to be treated as unnatural amino acids.

The general workflow for incorporating such a molecule into a peptide sequence involves:

Protection: The amino group of the aminobenzoic acid is protected (e.g., with an Fmoc or Boc group).

Activation: The carboxylic acid group is activated to facilitate the formation of a peptide (amide) bond with the free amino group of a growing peptide chain.

Coupling: The activated aminobenzoic acid is coupled to the peptide chain.

Deprotection: The protecting group on the newly incorporated aminobenzoic acid's amino group is removed, allowing for the next amino acid to be added to the sequence.

The butylamino and nitro groups on the aromatic ring of this compound would offer unique properties to a peptide, such as increased hydrophobicity and the potential for further chemical modification via the nitro group. This makes the general class of substituted aminobenzoic acids valuable tools for chemists looking to create novel peptides with tailored properties. innovationsfonden.dk

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-(Butylamino)-3-nitrobenzoic acid, and how can reaction conditions be optimized?

- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or amidation. For example, bromomethyl intermediates (e.g., 4-(bromomethyl)-3-nitrobenzoic acid) can react with butylamine under reflux in a water/acetone mixture. Optimization involves adjusting stoichiometry (e.g., 1:1 molar ratio of acid to amine) and using coupling agents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide). Yields vary with alkyl chain length: 44% for C12, 19% for C8, and 46% for C6 derivatives . Temperature control (e.g., reflux for 5 hours) and post-reaction purification (e.g., ethyl acetate extraction and MgSO₄ drying) are critical for maximizing yield .

Q. What safety protocols are essential when handling this compound in the laboratory?

- Methodological Answer : Use enclosed systems or local exhaust ventilation to minimize inhalation risks. Personal protective equipment (PPE) must include:

- Respiratory protection : NIOSH-approved masks or SCBA for dust control.

- Hand protection : Impermeable gloves (e.g., nitrile).

- Eye protection : Safety goggles with face shields if splashing is possible.

- Skin protection : Non-porous lab coats and boots.

Avoid contact with oxidizers (e.g., CO₂, NOx) to prevent hazardous reactions .

Q. How is this compound characterized structurally and spectroscopically?

- Methodological Answer :

- X-ray crystallography : SHELX software (e.g., SHELXL) refines crystal structures, identifying hydrogen-bonding motifs and molecular packing. The title compound crystallizes in a monoclinic system with specific unit cell parameters .

- Spectroscopy :

- ¹H/¹³C NMR : Predicts chemical shifts for nitro and butylamino groups.

- FTIR : Confirms nitro (∼1520 cm⁻¹) and carboxylic acid (∼1700 cm⁻¹) stretches .

- Mass spectrometry : Exact mass (e.g., 224.0797 Da) validates molecular composition .

Advanced Research Questions

Q. How can computational methods like DFT and molecular docking predict the biological activity of this compound derivatives?

- Methodological Answer : Density Functional Theory (DFT) calculates electronic properties (e.g., HOMO-LUMO gaps) to assess reactivity. Molecular docking simulations (e.g., against E. coli ParE enzyme) evaluate binding affinities. For example, nitro and carboxyl groups form hydrogen bonds with active-site residues, suggesting antimicrobial potential . ADMET predictions (absorption, distribution, metabolism, excretion, toxicity) further prioritize derivatives for in vitro testing .

Q. What strategies mitigate low yields in amidation reactions involving this compound?

- Methodological Answer :

- Coupling agent optimization : Replace EDC with DCC (dicyclohexylcarbodiimide) or HOBt (hydroxybenzotriazole) to enhance efficiency.

- Solvent selection : Polar aprotic solvents (e.g., DMF) improve amine solubility.

- Temperature modulation : Microwave-assisted synthesis reduces reaction time and byproduct formation.

Evidence shows yields for C8 derivatives increase from 19% to >40% under optimized EDC/HOBt conditions .

Q. How can discrepancies between computational predictions and experimental data for this compound be resolved?

- Methodological Answer :

- Validation experiments : Repeat assays (e.g., MIC tests for antimicrobial activity) to confirm computational results.

- Parameter refinement : Adjust force fields in docking simulations to better match crystallographic data (e.g., hydrogen bond distances from SHELXL-refined structures) .

- Multi-method cross-check : Compare DFT results with MP2 (Møller-Plesset perturbation theory) or CCSD (coupled cluster) calculations for electronic properties .

Q. What are the emerging applications of this compound in drug development?

- Methodological Answer :

- Antimicrobial agents : Derivatives inhibit bacterial enzymes (e.g., E. coli ParE) via nitro group interactions .

- Anticancer prodrugs : Photo-responsive analogues (e.g., 4-(5’-fluorouracil-methyl)-3-nitrobenzoic acid) enable controlled drug release under UV light .

- Neurotrophin mimics : Functionalization with trityl groups enhances neurite outgrowth in vitro, relevant for neurodegenerative disease research .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。